molecular formula C19H21N3O B2504503 N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide CAS No. 478247-22-2

N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide

Cat. No.: B2504503
CAS No.: 478247-22-2
M. Wt: 307.397
InChI Key: KPJSGSSEDJHIOL-UHFFFAOYSA-N
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Description

N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is a complex organic compound known for its unique chemical structure and properties It features a diphenylmethylene group attached to a hydrazide moiety, which is further connected to a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide typically involves the reaction of diphenylmethanone with 2-(1-pyrrolidinyl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazide compounds.

Scientific Research Applications

N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dimethylethyl)-6-(1-pyrrolidinyl)-3-pyridinemethanamine
  • 3,5-Di(1-pyrrolidinyl)pyridazine
  • 4-(1-Pyrrolidinyl)piperidine

Uniqueness

N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its diphenylmethylene and pyrrolidinyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-18(15-22-13-7-8-14-22)20-21-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSGSSEDJHIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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